An In-depth Technical Guide to N-Methyl-L-proline Monohydrate for Researchers and Drug Development Professionals
An In-depth Technical Guide to N-Methyl-L-proline Monohydrate for Researchers and Drug Development Professionals
December 25, 2025
Abstract
N-Methyl-L-proline monohydrate is a synthetically valuable derivative of the amino acid L-proline, playing a crucial role in the fields of peptide chemistry, drug discovery, and organic synthesis. Its unique structural properties, conferred by the N-methylation of the proline ring, significantly influence the conformational rigidity, metabolic stability, and bioavailability of peptides into which it is incorporated. This technical guide provides a comprehensive overview of the basic properties of N-Methyl-L-proline monohydrate, including its physicochemical characteristics, spectral data, and established experimental protocols for its synthesis and analysis. Furthermore, this document explores its application in drug development, particularly as a peptidomimetic, and illustrates its potential modulation of key signaling pathways.
Core Properties of N-Methyl-L-proline Monohydrate
N-Methyl-L-proline monohydrate is a white to off-white crystalline solid. The presence of the methyl group on the nitrogen atom of the pyrrolidine ring introduces a permanent tertiary amine and removes the amide proton, which has profound implications for its chemical behavior and its role in peptide structure.
Physicochemical Properties
A summary of the key physicochemical properties of N-Methyl-L-proline monohydrate is presented in Table 1.
| Property | Value | References |
| Chemical Formula | C₆H₁₁NO₂ · H₂O | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| CAS Number | 199917-42-5 | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 114-116 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| SMILES | O.CN1CCC[C@H]1C(=O)O | [2] |
| InChI | InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m0./s1 | [2] |
Spectral Data
The structural elucidation of N-Methyl-L-proline monohydrate is supported by various spectroscopic techniques. The following tables summarize the available spectral data. While comprehensive raw data is best obtained from dedicated spectral databases, this guide provides key observed and predicted values.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Predicted spectral data is available and provides characteristic signals for the protons of the pyrrolidine ring and the N-methyl group.
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¹³C NMR: The carbon spectrum shows distinct resonances for the carboxylic acid, the N-methyl group, and the carbons of the pyrrolidine ring.
Table 2: NMR Spectral Data for N-Methyl-L-proline
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | Data available from spectral databases. |
| ¹³C NMR | Data available from spectral databases. |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N-Methyl-L-proline monohydrate exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: FT-IR Spectral Data for N-Methyl-L-proline Monohydrate
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (water of hydration) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1700-1680 | C=O stretch (carboxylic acid) |
| ~1450 | C-H bend (methylene) |
| ~1180 | C-N stretch |
Note: The spectrum is available in several spectral libraries for detailed analysis.
1.2.3. Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of N-Methyl-L-proline. High-resolution mass spectrometry provides the exact mass, and tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns.
Table 4: Mass Spectrometry Data for N-Methyl-L-proline
| Technique | Ion | m/z |
| Exact Mass | [M+H]⁺ | 130.0862 |
| MS/MS Fragmentation | [M+H]⁺ | 84.0807 (base peak), 42.0339 |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of N-Methyl-L-proline monohydrate.
Synthesis of N-Methyl-L-proline Monohydrate
A common method for the synthesis of N-Methyl-L-proline involves the direct methylation of L-proline.
Protocol: Direct N-Methylation of L-Proline
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Dissolution: Dissolve L-proline in an appropriate aqueous alkaline solution (e.g., sodium hydroxide solution).
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Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the cooled solution while stirring vigorously. The reaction is typically carried out at a controlled temperature (e.g., 0-10 °C).
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, acidify the reaction mixture to precipitate the product.
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Purification: Collect the crude product by filtration and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure N-Methyl-L-proline.
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Hydrate Formation: The monohydrate form is typically obtained upon crystallization from aqueous solutions.
Characterization Protocols
2.2.1. NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of N-Methyl-L-proline monohydrate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to an internal standard (e.g., TMS or the residual solvent peak).
2.2.2. FT-IR Spectroscopy (KBr Pellet Method)
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Sample Preparation: Grind 1-2 mg of N-Methyl-L-proline monohydrate with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
2.2.3. Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of N-Methyl-L-proline monohydrate in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI).
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Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire mass spectra in the desired mode (e.g., full scan for molecular weight determination or product ion scan for fragmentation analysis).
Role in Drug Development and Signaling Pathways
N-Methyl-L-proline is a valuable building block in drug development, primarily utilized as a peptidomimetic to enhance the therapeutic properties of peptide-based drugs. Its incorporation can lead to increased metabolic stability by protecting against enzymatic degradation, improved cell permeability, and the ability to induce specific secondary structures, such as β-turns, which can be crucial for receptor binding.
While direct studies on the signaling pathways specifically modulated by N-Methyl-L-proline are limited, its role as a proline analog suggests it can influence pathways where L-proline is a key player. Two such significant pathways are the mTOR (mammalian target of rapamycin) signaling pathway and collagen synthesis.
Logical Workflow for Peptidomimetic Drug Design
The following diagram illustrates the logical workflow of incorporating N-Methyl-L-proline into a peptide-based drug candidate to improve its properties.
Caption: Peptidomimetic design workflow using N-Methyl-L-proline.
Modulation of mTOR Signaling Pathway
L-proline has been shown to activate the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. As a proline analog, N-Methyl-L-proline, when part of a therapeutic peptide, could potentially influence this pathway.
Caption: Potential influence of N-Methyl-L-proline peptidomimetics on the mTOR signaling pathway.
Impact on Collagen Synthesis
Collagen is rich in proline and hydroxyproline residues, and its synthesis is a highly regulated process. Peptidomimetics containing N-Methyl-L-proline could interfere with or modulate collagen synthesis, a pathway of interest in fibrosis and other connective tissue disorders.
